N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Description
N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound featuring multiple heterocyclic structures
Properties
IUPAC Name |
N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-12-9-14(21-20-12)13-5-3-7-24(11-13)18(25)19-17-10-15(22-23(17)2)16-6-4-8-26-16/h9-10,13,16H,3-8,11H2,1-2H3,(H,19,25)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGACGSQYPHKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCN(C2)C(=O)NC3=CC(=NN3C)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which are then linked to the piperidine and oxolane moieties.
Pyrazole Formation: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Piperidine Synthesis: The piperidine ring is often prepared through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine intermediates using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide may exhibit interesting bioactivity due to its heterocyclic components. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound might be explored for its therapeutic potential. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural complexity and stability.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole rings could participate in hydrogen bonding or π-π interactions, while the piperidine and oxolane moieties might enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: can be compared with other pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler pyrazole derivatives might not exhibit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
